Methyl 2-(trifluoromethyl)oxirane-2-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)oxirane-2-carboxylate: is an organic compound with significant applications in organic synthesis. It is often used as an important intermediate in the synthesis of various complex molecules due to its unique chemical structure, which includes a trifluoromethyl group and an oxirane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is typically synthesized through the reaction of trifluoroacetyl chloride with methyl glycidate under basic conditions . The reaction proceeds as follows:
- Trifluoroacetyl chloride is added to a solution of methyl glycidate.
- The mixture is stirred under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
- The product is then isolated and purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: Methyl or ethyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-(trifluoromethyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-(trifluoromethyl)oxirane-2-carboxylate exerts its effects involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with biological membranes and enzymes effectively.
Comparison with Similar Compounds
- Methyl 2-(difluoromethyl)oxirane-2-carboxylate
- Methyl 2-(chloromethyl)oxirane-2-carboxylate
- Methyl 2-(bromomethyl)oxirane-2-carboxylate
Comparison: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different halogen substituents, the trifluoromethyl group provides greater stability, lipophilicity, and resistance to metabolic degradation. These properties make it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals.
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-10-3(9)4(2-11-4)5(6,7)8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHURGRQKSLHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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